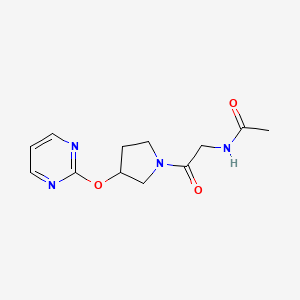![molecular formula C13H21NO B2957013 3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine CAS No. 705955-78-8](/img/structure/B2957013.png)
3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as amines, which are widely used in the pharmaceutical industry for the development of drugs.
作用機序
The exact mechanism of action of 3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. This modulation leads to the reduction of pain and inflammation and the promotion of neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various animal models. It has been found to reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect neurons from oxidative stress and promote the survival of neurons in the brain.
実験室実験の利点と制限
One of the major advantages of 3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine is its high potency, which makes it an ideal candidate for use in lab experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research of 3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine. One of the most promising areas of research is the development of this compound-based drugs for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient methods for the synthesis and administration of this compound could significantly enhance its potential for use in scientific research.
Conclusion:
In conclusion, this compound is a promising compound with significant potential for use in scientific research. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of drugs for the treatment of pain and inflammation-related disorders and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine involves the reaction of 3-ethoxypropan-1-amine with 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which acts as a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMOOMMXVDBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
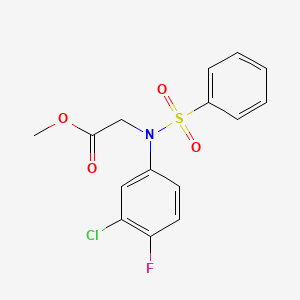
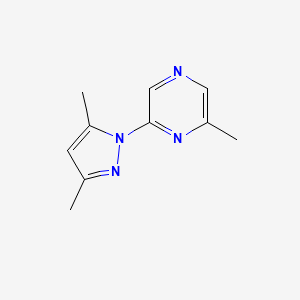
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
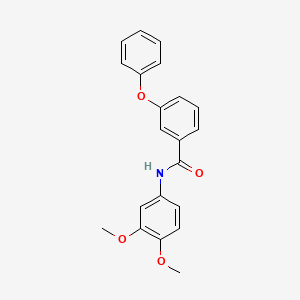
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)
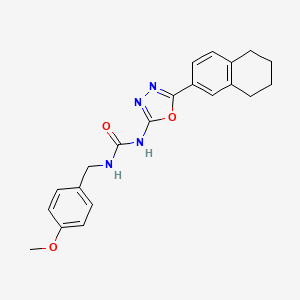

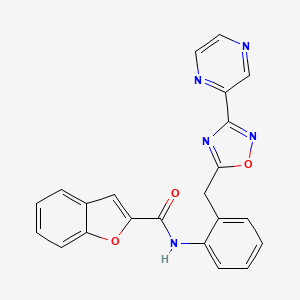
![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)

